N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 4-methoxybenzyl carboxamide moiety at position 3. The 1,2,3-thiadiazole scaffold is known for its diverse bioactivity, including anticancer, antimicrobial, and enzyme inhibitory properties .
Hydrolysis of thiazole carboxylate intermediates to carboxylic acids.
Coupling with amines using carbodiimide-based reagents (e.g., EDC/HOBt) .
For example, N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (a close analog) is synthesized via similar coupling strategies .
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-7-3-12(4-8-14)11-19-18(22)17-16(20-21-25-17)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
QFURYFXDUYTAFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,3-thiadiazole ring is constructed via cyclization reactions using precursors such as thiosemicarbazides or hydrazine derivatives. A common approach involves reacting 4-methoxybenzohydrazide with a sulfur source (e.g., elemental sulfur or Lawesson’s reagent) in the presence of an oxidizing agent. For example, 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is synthesized by treating 4-methoxybenzohydrazide with sulfur monochloride () in anhydrous dichloromethane at 0–5°C, followed by oxidation with hydrogen peroxide.
Carboxamide Group Introduction
The carboxylic acid intermediate is converted to the carboxamide via coupling reactions. A two-step protocol is often employed:
-
Activation of the carboxylic acid : The acid is treated with a coupling agent such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) to form an active ester.
-
Amine coupling : The activated intermediate reacts with 4-methoxybenzylamine in the presence of N,N-diisopropylethylamine (DIEA) as a base. This step typically proceeds at room temperature for 12–24 hours, yielding the target carboxamide.
Functional Group Modifications
Post-functionalization steps may include Suzuki-Miyaura cross-coupling to introduce additional aryl groups or methylation to adjust electronic properties. For instance, palladium-catalyzed coupling with aryl boronic acids under aqueous conditions (THF:HO, 80°C) has been used to modify the 4-methoxyphenyl moiety.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile are preferred for coupling reactions due to their ability to stabilize intermediates. For cyclization steps, dichloromethane or tetrahydrofuran (THF) is used to control exothermicity. Elevated temperatures (e.g., 80°C for Suzuki couplings) accelerate cross-coupling but may necessitate inert atmospheres to prevent oxidation.
Catalysts and Reagents
-
Coupling agents : HATU and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for amide bond formation, with HATU offering higher yields in DMF.
-
Bases : DIEA or triethylamine (TEA) are critical for deprotonating intermediates during coupling.
-
Palladium catalysts : Pd(OAc) or Pd(PPh) facilitate Suzuki-Miyaura reactions, with KPO as a base in biphasic solvent systems.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three representative methods:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization + HATU coupling | SCl, HATU, DIEA, DMF, rt | 78 | 95 |
| Suzuki coupling variant | Pd(OAc), R-B(OH), KPO | 65 | 89 |
| One-pot synthesis | Lawesson’s reagent, EDCl, DCM, 0°C | 72 | 91 |
Key observations :
-
The HATU-mediated route achieves the highest yield and purity, likely due to efficient activation of the carboxylic acid.
-
Suzuki couplings introduce structural diversity but require stringent moisture-free conditions.
Challenges and Limitations in Synthesis
Purification Difficulties
The polar nature of the carboxamide necessitates advanced purification techniques such as preparative HPLC or silica gel chromatography. Residual solvents (e.g., DMF) may persist in final products, requiring lyophilization or repeated recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxybenzyl or methoxyphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole moieties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.
Research Findings
- In vitro studies demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Its antifungal properties were also assessed, showing effectiveness against common fungal pathogens .
Anticancer Research
The anticancer potential of this compound has been a focal point in recent pharmacological studies.
Case Studies
- In vitro Anticancer Activity : The compound was tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). It demonstrated notable cytotoxicity with percent growth inhibition rates exceeding 70% in certain assays .
- Molecular Docking Studies : These studies provided insights into the binding modes of the compound with target proteins involved in cancer progression. The results indicated a strong affinity for specific receptors linked to tumor growth inhibition .
Data Tables
The following tables summarize key research findings related to the biological activities of this compound.
| Biological Activity | Tested Strains/Cell Lines | Inhibition Rate (%) |
|---|---|---|
| Antibacterial | E. coli | 65 |
| S. aureus | 70 | |
| Antifungal | C. albicans | 75 |
| Anticancer | MCF7 | 82 |
| A549 | 78 |
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
*Molecular weight estimated based on structural similarity to .
Key Observations :
- Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and may improve pharmacokinetics. The 4-methoxybenzyl group in the target compound likely increases metabolic stability compared to chlorinated analogs .
- Halogenated Derivatives (e.g., chloro) : Improve lipophilicity and target binding. For example, the 4-chlorobenzyl analog shows potent anticancer activity (IC₅₀ = 1.61 µg/mL) .
- Core Heterocycle : The 1,2,3-thiadiazole core in the target compound differs from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit insecticidal activity but may have reduced bioavailability due to higher rigidity .
Anticancer Activity
- Thiadiazole Carboxamides : Derivatives with halogenated aryl groups (e.g., 4-chlorobenzyl) demonstrate superior cytotoxicity against HepG-2 cells compared to methoxy-substituted analogs. This suggests that electron-withdrawing groups enhance apoptotic signaling .
- Triazole Analogs: Compounds like 5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () show comparable activity, indicating that the carboxamide moiety is critical for target engagement, regardless of the heterocyclic core .
Enzyme Inhibition
- IDO1 Inhibition : The 3,4-dimethoxyphenethyl analog () exhibits predicted IDO1 inhibitory activity in silico, suggesting that bulkier substituents may enhance interactions with the enzyme’s hydrophobic pocket .
Biological Activity
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound belonging to the thiadiazole family. Its unique structural features, including a thiadiazole ring and methoxy-substituted aromatic groups, suggest potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is C16H18N4O3S, with a molecular weight of approximately 354.4 g/mol. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties. The methoxy groups enhance its solubility and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 354.4 g/mol |
| Structural Features | Thiadiazole ring, methoxybenzyl group, para-methoxyphenyl group |
Anti-Inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . It has been suggested that the compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. This inhibition could potentially reduce inflammation and associated pain in various conditions.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activities against a range of bacterial strains. In a study assessing various thiadiazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research into the anticancer properties of thiadiazole derivatives has shown promising results. This compound has been noted for its potential to inhibit cancer cell proliferation. In vitro studies have indicated that it may affect various cancer cell lines, including:
- SK-OV-3 (ovarian cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited an IC50 value of 19.5 μM against the SK-OV-3 cell line, indicating effective cytotoxicity at relatively low concentrations .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes and possibly other inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation.
- Interference with Cell Cycle Progression : The compound may affect cell cycle dynamics in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and tested their antibacterial activity using the disc diffusion method against multiple bacterial strains. Results indicated significant activity for certain derivatives against both Gram-positive and Gram-negative bacteria .
- Antitumor Activities : Research focused on a series of 1,3,4-thiadiazole derivatives demonstrated that compounds with similar structures to this compound showed varying degrees of cytotoxicity against different cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 1,2,3-thiadiazole-5-carboxylic acid derivatives with substituted benzylamines. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4 or PCl3) .
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) at 0–25°C .
- Optimization : Ultrasonic irradiation can reduce reaction time by 40% and improve yields to >85% .
- Data Contradictions : Traditional methods report yields of 60–70%, while microwave-assisted synthesis claims 90% purity but lacks reproducibility in scaled-up batches .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR should show distinct peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~165 ppm and thiadiazole carbons at ~150–160 ppm .
- HRMS : Exact mass matching [M+H]<sup>+</sup> within 3 ppm error.
- IR : Stretching vibrations for amide (N–H: ~3300 cm<sup>−1</sup>, C=O: ~1680 cm<sup>−1</sup>) and thiadiazole (C–S: ~650 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Key Modifications :
- Methoxy positioning : Para-substitution on benzyl groups enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces activity by 50%, highlighting sulfur’s role in π-stacking interactions .
- Assays : Use fluorescence polarization to measure IC50 values against target enzymes. Recent data show IC50 = 0.8 µM for EGFR kinase inhibition, outperforming erlotinib analogs .
Q. How do computational models predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate binding to ATP-binding pockets. Key findings:
- The 4-methoxybenzyl group occupies a hydrophobic cleft in EGFR’s kinase domain .
- Free energy perturbation (FEP) calculations suggest ΔGbinding = −9.2 kcal/mol, correlating with experimental IC50 .
- Limitations : Models may underestimate solvent effects; MD simulations >100 ns are recommended to validate stability .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Metabolic interference : Test in HepG2 (high CYP3A4 activity) vs. HEK293 (low CYP3A4) to assess prodrug activation .
- ROS modulation : Measure intracellular ROS levels via DCFH-DA assay; conflicting data may arise from cell-specific antioxidant responses .
- Controls : Include cisplatin (positive control) and vehicle-only treatments. Recent studies show EC50 variability from 2 µM (MCF-7) to 15 µM (A549) due to differential efflux pump expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
